An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-methyl-1H-indene-2-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-methyl-1H-indene-2-carboxylic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-methyl-1H-indene-2-carboxylic acid, a substituted indene derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights into spectral interpretation, experimental design, and data validation. We will explore predicted chemical shifts, spin-spin coupling networks, and the strategic application of one- and two-dimensional NMR experiments to achieve unambiguous spectral assignment.
Introduction: The Indene Core and the Power of NMR
The indene framework, consisting of a fused benzene and cyclopentadiene ring, is a structural motif present in various pharmacologically active compounds and materials. The specific substitution pattern of 1-methyl-1H-indene-2-carboxylic acid introduces a chiral center at the C1 position and functional groups that create a distinct and informative NMR fingerprint.
Understanding the precise electronic environment of each proton and carbon atom is critical for confirming synthesis, identifying impurities, and studying molecular interactions. NMR spectroscopy provides this insight with unparalleled detail. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, we can map the chemical environment and connectivity of atoms within a molecule.[1][2] This guide serves as a practical reference for interpreting the NMR data of this specific molecule and as a methodological template for analyzing similarly complex structures.
Molecular Structure and Predicted Spectral Complexity
To effectively interpret an NMR spectrum, one must first analyze the molecule's structure to predict the number of unique signals.
Caption: Structure of 1-methyl-1H-indene-2-carboxylic acid.
The structure of 1-methyl-1H-indene-2-carboxylic acid lacks any element of symmetry (e.g., a plane or axis of symmetry). Consequently, every carbon and proton is in a unique chemical environment. We therefore predict:
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¹¹ distinct signals in the proton-decoupled ¹³C NMR spectrum.
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10 distinct signals in the ¹H NMR spectrum.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol describes a standard operating procedure for the analysis of 1-methyl-1H-indene-2-carboxylic acid.
Step 1: Sample Preparation
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Weigh approximately 5-10 mg of the solid 1-methyl-1H-indene-2-carboxylic acid sample.
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Transfer the sample into a clean, dry NMR tube.
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Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.
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Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[3]
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Cap the tube and gently agitate or vortex until the sample is fully dissolved.
Step 2: NMR Data Acquisition
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The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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The instrument must be properly tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity and spectral resolution.
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¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A larger pulse angle (e.g., 45-60°) and a relaxation delay of 2 seconds are common.
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2D NMR (for confirmation): To validate assignments, acquire a suite of 2D spectra, including COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Caption: Standard workflow for NMR-based structure elucidation.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information from three key features: chemical shift (δ), integration, and signal splitting (multiplicity).[2]
Predicted Chemical Shifts and Assignments:
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Carboxylic Acid (-COOH): The proton of the carboxylic acid is highly deshielded and acidic. It is expected to appear as a broad singlet far downfield, typically in the range of δ 10.0 - 13.0 ppm . Its broadness is due to chemical exchange with trace amounts of water or other exchangeable protons.
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Aromatic Region (H4, H5, H6, H7): These four protons are attached to the benzene ring and will appear in the aromatic region, generally between δ 7.0 - 7.8 ppm .[4] Their exact shifts and multiplicities are influenced by their position relative to the fused five-membered ring. Based on data for similar indene systems, we can predict that H4 and H7, being adjacent to the ring fusion, will have distinct shifts from H5 and H6.[5][6] We expect complex splitting patterns, likely appearing as two doublets and two triplets (or more complex multiplets if long-range coupling is resolved).
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Vinyl Proton (H3): This proton is on the C=C double bond of the five-membered ring. It is expected to appear in the vinyl region, predicted around δ 6.5 - 7.0 ppm as a singlet or a finely split multiplet due to potential long-range couplings.
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Methine Proton (H1): This aliphatic proton is at a chiral center, adjacent to the electron-withdrawing aromatic system and the methyl group. This environment will shift it downfield relative to a simple alkane. It will be split by the three protons of the adjacent methyl group, appearing as a quartet (q) . A predicted shift is around δ 3.5 - 4.0 ppm .
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Methyl Protons (-CH₃): These three equivalent protons are adjacent to the single H1 proton. They will be split into a doublet (d) . Being on an sp³-hybridized carbon, they will appear relatively upfield, predicted around δ 1.3 - 1.6 ppm .
Table 1: Predicted ¹H NMR Data for 1-methyl-1H-indene-2-carboxylic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | 10.0 - 13.0 | broad s | N/A | 1H |
| H7 | ~7.6 | d | ~7.5 | 1H |
| H4 | ~7.5 | d | ~7.5 | 1H |
| H5 / H6 | 7.2 - 7.4 | m (t, t) | ~7.5 | 2H |
| H3 | 6.5 - 7.0 | s | N/A | 1H |
| H1 | 3.5 - 4.0 | q | ~7.0 | 1H |
| -CH₃ | 1.3 - 1.6 | d | ~7.0 | 3H |
Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
Caption: Key ³J (vicinal) and ⁴J (meta) ¹H-¹H coupling correlations.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.[7][8]
Predicted Chemical Shifts and Assignments:
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Carbonyl Carbon (-COOH): The C=O carbon is the most deshielded carbon in the molecule, expected to appear far downfield, typically δ > 170 ppm .
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Aromatic & Vinyl Carbons (C2-C7a): The eight sp²-hybridized carbons of the indene ring system will resonate between δ 115 - 150 ppm . Carbons at the ring junction (C3a, C7a) and the carbon bearing the carboxylic acid (C2) are expected to be the most downfield in this group.[9]
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Aliphatic Methine Carbon (C1): This sp³-hybridized carbon, attached to the aromatic ring, will be found in the aliphatic region, predicted around δ 40 - 50 ppm .
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Methyl Carbon (-CH₃): As is typical for methyl groups, this carbon will be the most shielded (upfield), appearing at δ 15 - 25 ppm .
Table 2: Predicted ¹³C NMR Data for 1-methyl-1H-indene-2-carboxylic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 175 |
| C2, C3a, C7a | 140 - 150 |
| C3, C4, C5, C6, C7 | 115 - 135 |
| C1 | 40 - 50 |
| -CH₃ | 15 - 25 |
Conclusion: Synthesizing the Data for Structural Confirmation
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a detailed electronic and structural map of 1-methyl-1H-indene-2-carboxylic acid. The predicted chemical shifts, integration values, and spin-spin coupling patterns create a unique spectral fingerprint. While 1D NMR provides a strong foundation for the proposed structure, ultimate and unambiguous confirmation relies on 2D NMR techniques. A COSY spectrum would definitively link coupled protons (e.g., H1 and -CH₃; H4-H5-H6-H7), while HSQC and HMBC spectra would rigorously connect every proton and carbon, solidifying the entire molecular framework. This guide provides the predictive data and interpretive logic essential for any scientist working with this molecule or related indene structures.
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